
2-Fluoro-4-isobutylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-4-isobutylpyridine: is an organic compound with the molecular formula C9H12FN and a molecular weight of 153.2 g/mol It is a fluorinated pyridine derivative, which features a fluorine atom at the 2-position and an isobutyl group at the 4-position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of 2-Fluoro-4-isobutylpyridine can be achieved through several methods, including the Suzuki-Miyaura coupling reaction . This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine under the influence of a palladium catalyst . The general reaction conditions include the use of a base (such as potassium carbonate) and a solvent (such as dimethylformamide) at elevated temperatures.
Industrial Production Methods:
Industrial production of this compound typically involves large-scale application of the Suzuki-Miyaura coupling reaction. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions:
2-Fluoro-4-isobutylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Addition Reactions: The pyridine ring can participate in addition reactions with electrophiles.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
科学的研究の応用
2-Fluoro-4-isobutylpyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of 2-Fluoro-4-isobutylpyridine involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
- 2-Fluoropyridine
- 4-Fluoropyridine
- 2-Isobutylpyridine
Comparison:
2-Fluoro-4-isobutylpyridine is unique due to the presence of both a fluorine atom and an isobutyl group on the pyridine ring. This combination imparts distinct chemical properties, such as altered reactivity and potential biological activity, compared to other fluorinated or isobutyl-substituted pyridines .
特性
分子式 |
C9H12FN |
|---|---|
分子量 |
153.20 g/mol |
IUPAC名 |
2-fluoro-4-(2-methylpropyl)pyridine |
InChI |
InChI=1S/C9H12FN/c1-7(2)5-8-3-4-11-9(10)6-8/h3-4,6-7H,5H2,1-2H3 |
InChIキー |
CPVSGVDOBXFGRP-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1=CC(=NC=C1)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Azabicyclo[3.2.1]octan-3-one](/img/structure/B13683013.png)
![2,4,5,7-Tetrachloro-8-fluoropyrido[4,3-d]pyrimidine](/img/structure/B13683022.png)
![3-Benzyl-8-Boc-1-(methoxymethyl)-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13683024.png)
![Tert-butyl N-(3-oxospiro[5.5]undecan-9-YL)carbamate](/img/structure/B13683026.png)
![8-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylic Acid](/img/structure/B13683032.png)
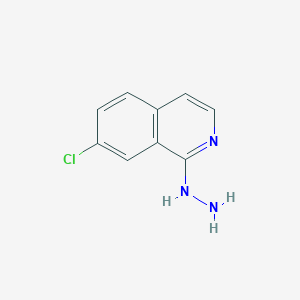
![2-[(2-methylphenyl)methyl]guanidine](/img/structure/B13683041.png)
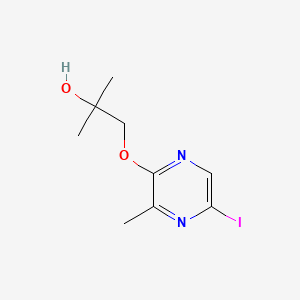
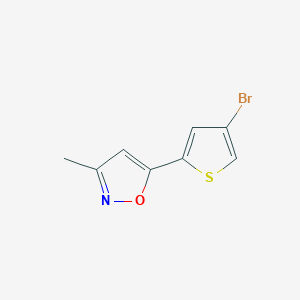

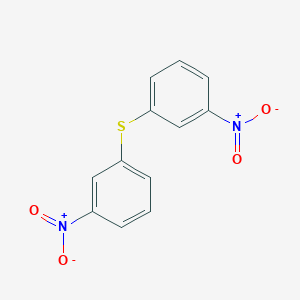
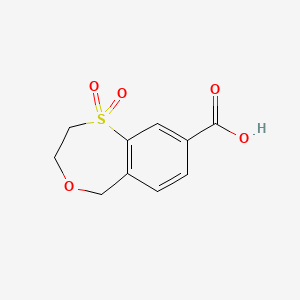
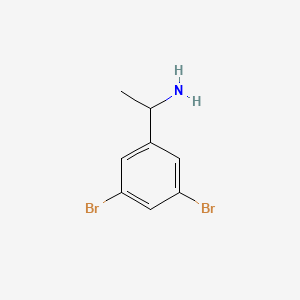
![6-Bromo-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13683087.png)
